molecular formula C20H26N6O3S B2658821 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1171461-40-7

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2658821
CAS RN: 1171461-40-7
M. Wt: 430.53
InChI Key: IVUAYONVCIOHCE-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are common in medicinal chemistry . It includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 h .

Scientific Research Applications

Antileishmanial Activity

This compound has shown potent antileishmanial activity . In a study, it was found that the compound displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .

Antimalarial Activity

The compound also exhibits antimalarial properties . The target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

Molecular docking studies conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Cytotoxic Activity

A series of novel derivatives of the compound were designed and synthesized for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) . Some of these derivatives demonstrated remarkable cytotoxic activity with IC 50 values 0.426 µM ± 0.455 and 0.608 µM ± 0.408, which are even better than the standard drug cisplatin 0.636 µM ± 0.458 .

Synthesis of Novel Derivatives

The compound can be used as a base to synthesize novel derivatives with potential pharmacological effects . These newly synthesized novel derivatives were characterized by 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra .

ADME Calculations

The compound and its derivatives have been studied for their Absorption, Distribution, Metabolism, and Excretion (ADME) properties . These studies are crucial in drug discovery as they provide insights into the drug’s behavior in the body .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Pyrazole derivatives have been found to exhibit a wide range of biological activities, but the specific mechanism of action for this compound is not known .

properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3S/c1-13-6-7-17(29-5)18(10-13)30(27,28)22-9-8-21-19-12-20(24-16(4)23-19)26-15(3)11-14(2)25-26/h6-7,10-12,22H,8-9H2,1-5H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUAYONVCIOHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide

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